Methanediamine

Description

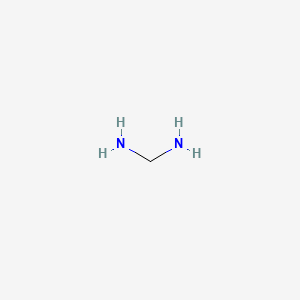

Structure

3D Structure

Properties

IUPAC Name |

methanediamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2/c2-1-3/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWNYYOXLSILQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57166-92-4 (di-hydrochloride) | |

| Record name | Diaminomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6043755 | |

| Record name | Methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.072 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2372-88-5 | |

| Record name | Methanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2372-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E12MBV9NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methanediamine: A Comprehensive Technical Guide on its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, has a unique history, transitioning from a long-studied theoretical molecule to a recently isolated and characterized species. For over a century, its practical application was confined to its more stable dihydrochloride salt, a versatile reagent in organic synthesis. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of methanediamine, catering to researchers, scientists, and professionals in drug development. It consolidates key quantitative data, details experimental protocols for its synthesis, and presents reaction pathways and experimental workflows through logical diagrams.

Introduction

Methanediamine is a molecule of significant interest due to its fundamental structure and its potential role as a precursor in the abiotic formation of nucleobases.[1][2] As a geminal diamine, it possesses two amine groups attached to the same carbon atom, a configuration that renders the free base highly unstable under normal conditions.[3] However, its dihydrochloride salt (CH₂(NH₂)₂·2HCl) is a stable, crystalline solid that has been a valuable tool in synthetic chemistry since the early 20th century.[1][3] This guide delves into the scientific journey of methanediamine, from early theoretical considerations to its recent definitive synthesis and characterization, providing a comprehensive resource for the scientific community.

Historical Timeline and Discovery

The story of methanediamine is one of a molecule that existed in theory and as a stable salt long before its definitive isolation in its free form.

-

1914: The first significant milestone in the history of methanediamine was the synthesis and use of its dihydrochloride salt.[1][3] This stable salt provided the first practical means of handling and utilizing the methanediamine moiety in chemical reactions.[4]

-

Theoretical Studies: For decades following the synthesis of its salt, free methanediamine remained a subject of theoretical and computational chemistry.[2][5] Scientists studied its predicted structure, stability, and potential role in various chemical processes, particularly in the context of prebiotic chemistry and the origins of life.[1] The transient nature of the free diamine made its isolation and characterization a significant challenge.

-

2022: A landmark achievement in the study of methanediamine occurred when researchers reported the first preparation and identification of the free methanediamine molecule.[2][5] This breakthrough was accomplished under simulated interstellar conditions, providing compelling evidence for its potential existence in space and its role as a precursor to complex organic molecules like nucleobases.[2][5]

Physicochemical Properties

The distinct properties of free methanediamine and its dihydrochloride salt are crucial for their respective applications.

Table 1: Physicochemical Properties of Methanediamine and Methanediamine Dihydrochloride

| Property | Methanediamine (CH₂(NH₂)₂) | Methanediamine Dihydrochloride (CH₂(NH₂)₂·2HCl) |

| CAS Number | 2372-88-5[1] | 57166-92-4[1] |

| Molecular Formula | CH₆N₂[1] | CH₈Cl₂N₂[6] |

| Molecular Weight | 46.07 g/mol [4] | 118.99 g/mol [6] |

| Appearance | Transient species, not isolated as a stable solid or liquid at STP | White granular solid[6] |

| Melting Point | Not applicable (decomposes) | Decomposes at approx. 135°C (275°F)[6] |

| Boiling Point | 82.6 °C (at 760 mmHg) (Predicted)[4] | Not applicable (decomposes) |

| Solubility | Not determined (highly reactive in protic solvents) | Water soluble[6] |

| pKa | 10.44 ± 0.29 (Predicted) | Acidic in aqueous solution[6] |

| Density | 0.879 g/cm³ (Predicted)[4] | Not available |

Experimental Protocols

Synthesis of Methanediamine Dihydrochloride

The synthesis of methanediamine dihydrochloride is a well-established laboratory procedure. A common method involves the reaction of an aqueous solution of formaldehyde with ammonium chloride.

Materials:

-

Formaldehyde solution (37% in water)

-

Ammonium chloride (NH₄Cl)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Buchner funnel and filter paper

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirring apparatus, combine a specific molar ratio of formaldehyde solution and ammonium chloride. A typical starting point is a 2:1 molar ratio of formaldehyde to ammonium chloride.

-

Reaction: The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction: After cooling, the reaction mixture is carefully neutralized with a suitable base, such as a concentrated sodium hydroxide solution, under cooling. The resulting free base is then extracted into an organic solvent like diethyl ether.

-

Salt Formation: The ethereal solution of methanediamine is then treated with a solution of hydrochloric acid in ethanol or diethyl ether. The methanediamine dihydrochloride will precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed with cold diethyl ether, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Drying: The purified crystals are dried under vacuum to yield the final product.

Synthesis of Free Methanediamine (Interstellar Ice Analogue)

The groundbreaking synthesis of free methanediamine was achieved under conditions simulating interstellar ices.[2][5]

Materials and Equipment:

-

Ultra-high vacuum (UHV) chamber

-

Cryostat capable of reaching temperatures as low as 5 K

-

Substrate (e.g., polished silver or gold)

-

Gas deposition system for ammonia (NH₃) and methylamine (CH₃NH₂)

-

Electron gun for irradiation

-

Quadrupole mass spectrometer (QMS)

-

Reflectron time-of-flight mass spectrometer (ReTOF-MS) with tunable vacuum ultraviolet (VUV) photoionization

Procedure:

-

Ice Deposition: A thin film of ammonia and methylamine is deposited onto the cold substrate (5 K) in the UHV chamber.

-

Irradiation: The ice sample is irradiated with energetic electrons (e.g., 5 keV) to induce the formation of radicals.

-

Temperature-Programmed Desorption (TPD): The irradiated ice is then slowly heated. As the temperature increases, molecules desorb from the surface.

-

Detection: The desorbed molecules are detected by a mass spectrometer. Tunable VUV photoionization coupled with a ReTOF-MS allows for isomer-specific identification of the products, confirming the presence of methanediamine.

Signaling Pathways and Reaction Mechanisms

While methanediamine is not involved in biological signaling pathways, its formation and reactions can be described by chemical reaction pathways.

Interstellar Synthesis of Methanediamine

The formation of methanediamine in interstellar ice analogues is proposed to occur through a radical-radical recombination mechanism.

Caption: Interstellar synthesis of methanediamine via radical-radical recombination.

Logical Workflow for Methanediamine Dihydrochloride Synthesis

The laboratory synthesis of methanediamine dihydrochloride follows a logical sequence of steps.

Caption: Logical workflow for the laboratory synthesis of methanediamine dihydrochloride.

Conclusion

Methanediamine, a molecule of fundamental chemical and astrochemical importance, has a rich history that spans over a century. While its highly reactive nature as a free diamine long confined its study to theoretical realms and its use to its dihydrochloride salt, recent advancements have enabled its synthesis and characterization in its free form. This technical guide provides a comprehensive overview of methanediamine, from its historical context to detailed experimental protocols, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The continued study of methanediamine and its derivatives holds promise for new discoveries in both fundamental chemistry and the ongoing quest to understand the origins of life.

References

- 1. Methanediamine - Wikipedia [en.wikipedia.org]

- 2. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. 1,1-diamine (aminal) synthesis by diamination [organic-chemistry.org]

- 4. Buy Methanediamine | 2372-88-5 [smolecule.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Methanediamine dihydrochloride | CH6N2.2ClH | CID 171572 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Insights into the Stability of Methanediamine: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, represents a molecule of significant interest due to its transient nature and potential role as a precursor in the abiotic formation of nucleobases.[1][2] Its inherent instability under normal conditions necessitates the use of theoretical and computational methods to understand its structural and energetic properties. This technical guide provides an in-depth analysis of the stability of methanediamine, drawing upon key findings from computational chemistry studies.

Conformational Landscape of Methanediamine

Theoretical studies have identified several low-energy conformers of methanediamine on its potential energy surface. The relative stability of these conformers is governed by a delicate balance of intramolecular hydrogen bonding and steric hindrance. The three primary conformers are designated as C₂ᵥ, C₁, and C₂ based on their point group symmetry.

A comprehensive scan of the potential energy surface reveals that the C₂ᵥ conformer is the global minimum, representing the most stable arrangement of the molecule.[3] This stability is attributed to weak intramolecular N-H···N hydrogen bonds that mitigate the repulsion between the lone pairs of electrons on the nitrogen atoms.[3] The C₁ and C₂ conformers are slightly higher in energy, corresponding to different rotational orientations of the amino groups.[3]

| Conformer | Point Group | Relative Energy (kJ/mol) | Note |

| C₂ᵥ DAM | C₂ᵥ | 0.0 | Global Minimum |

| C₁ DAM | C₁ | ~2.0 | Local Minimum |

| C₂ DAM | C₂ | ~3.3 | Local Minimum |

Table 1: Relative energies of the most stable conformers of methanediamine, calculated at a high level of theory. The C₂ᵥ conformer is the most stable.[3]

The interconversion between these conformers occurs through low-energy transition states, indicating that methanediamine is a fluxional molecule at room temperature. The rotational barriers between the conformers are on the order of 10-15 kJ/mol.[3]

| Transition State | Connects Conformers | Rotational Barrier (kJ/mol) |

| TS1 | C₁ DAM ↔ C₁ DAM' | Not explicitly stated, but part of the overall low-energy pathway. |

| TS2 | C₂ DAM ↔ C₂ᵥ DAM | ~9.6 |

Table 2: Calculated rotational barriers for the interconversion between methanediamine conformers.[3]

Structural Parameters of Methanediamine Conformers

The geometric parameters of the methanediamine conformers have been determined through geometry optimization calculations. The bond lengths and angles provide insight into the electronic structure of the molecule.

| Parameter | C₂ᵥ Conformer | C₁ Conformer | C₂ Conformer |

| C-N Bond Length (Å) | Data not available in search results | Data not available in search results | Data not available in search results |

| N-H Bond Length (Å) | Data not available in search results | Data not available in search results | Data not available in search results |

| C-H Bond Length (Å) | Data not available in search results | Data not available in search results | Data not available in search results |

| ∠N-C-N Bond Angle (°) | Data not available in search results | Data not available in search results | Data not available in search results |

| ∠H-N-C Bond Angle (°) | Data not available in search results | Data not available in search results | Data not available in search results |

| ∠H-C-H Bond Angle (°) | Data not available in search results | Data not available in search results | Data not available in search results |

Table 3: Key bond lengths and angles for the stable conformers of methanediamine. Precise values require further specific computational studies.

Proposed Decomposition Pathways

While methanediamine is known to be unstable, detailed theoretical studies on its decomposition pathways are not extensively available.[1] However, based on the reactivity of analogous geminal systems, such as methanediol, several plausible decomposition routes can be proposed.[4] The primary decomposition pathway is likely to involve the elimination of ammonia to form a Schiff base (methanimine), followed by further reactions.

Proposed Unimolecular Decomposition:

CH₂(NH₂)₂ → CH₂=NH + NH₃

This reaction is expected to have a significant activation barrier, but it represents a thermodynamically favorable pathway. The presence of water or other proton donors/acceptors could catalyze this decomposition by facilitating proton transfer.[5][6]

Experimental Protocols: A Computational Approach

The theoretical investigation of methanediamine stability typically involves a multi-step computational protocol.

1. Conformational Search and Optimization:

-

Objective: To identify all stable conformers on the potential energy surface.

-

Methodology: A systematic scan of the dihedral angles defining the rotation of the two amino groups is performed using a computationally efficient method, such as a density functional theory (DFT) functional like B3LYP with a moderate basis set (e.g., 6-31G(d)). The stationary points (minima and transition states) identified from the scan are then re-optimized using a more accurate method, such as B2PLYPD or MP2 with a larger basis set (e.g., aug-cc-pVTZ).[3]

2. Frequency Calculations:

-

Objective: To characterize the nature of the optimized stationary points and to obtain zero-point vibrational energies (ZPVE).

-

Methodology: Vibrational frequency calculations are performed at the same level of theory as the final geometry optimization. Minima on the potential energy surface will have all real (positive) frequencies, while transition states will have exactly one imaginary frequency.[3]

3. High-Accuracy Single-Point Energy Calculations:

-

Objective: To obtain highly accurate relative energies for the optimized conformers and transition states.

-

Methodology: Single-point energy calculations are performed on the optimized geometries using a high-level ab initio method, such as the coupled-cluster singles and doubles with perturbative triples [CCSD(T)], in conjunction with a large basis set (e.g., aug-cc-pVTZ or larger).[3] This approach provides a more reliable estimation of the relative stabilities and reaction barriers.

4. Decomposition Pathway Investigation:

-

Objective: To identify the minimum energy path for the decomposition of methanediamine.

-

Methodology: The investigation of reaction pathways can be performed using various techniques, such as transition state searching algorithms (e.g., Berny optimization) to locate the saddle point corresponding to the decomposition reaction. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state connects the reactant (methanediamine) to the desired products (e.g., methanimine and ammonia).[6]

Visualizing Methanediamine's Properties

A typical workflow for the computational investigation of methanediamine's conformational stability.

Proposed Decomposition Pathway of Methanediamine

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Theoretical study of decomposition of methanediol in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theoretical study of the decomposition of formamide in the presence of water molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Computational Analysis of Methanediamine Conformers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, serves as a fundamental model for understanding conformational preferences and intramolecular interactions in systems containing the N-C-N moiety. This functional group is a key structural component in numerous biologically significant molecules, including nucleobases, and various pharmaceutical compounds. A thorough understanding of the conformational landscape of methanediamine is crucial for elucidating its chemical reactivity, spectroscopic signatures, and potential role in prebiotic chemistry.[1] While its dihydrochloride salt is synthetically accessible, the free diamine is a transient species, making computational analysis an indispensable tool for its study.[1][2]

Recent high-level ab initio calculations have provided significant insights into the relative stabilities of methanediamine conformers, challenging earlier assumptions.[1][2] This technical guide provides a comprehensive overview of the computational analysis of methanediamine conformers, detailing the prevalent low-energy structures, the computational methodologies for their characterization, and a summary of their relative energetic ordering.

Conformational Landscape of Methanediamine

Computational studies have identified three key minima on the potential energy surface of methanediamine. These conformers are distinguished by the relative orientation of the two amino groups around the central carbon atom. The identified conformers are designated by their point group symmetry: C₂v, C₂, and C₁.

The most stable conformer of methanediamine possesses C₂v symmetry .[3] This structure corresponds to a trans configuration across both C-N bonds, where the amino groups are oriented away from each other.[1][2] Higher in energy is a conformer with C₂ symmetry , followed by a less stable conformer with C₁ symmetry .[3][4] The relative energy differences between these conformers are sensitive to the level of theory and basis set used in the calculations, highlighting the necessity of employing robust computational methods.[1][2]

Data Presentation: Relative Energies of Methanediamine Conformers

The following table summarizes the calculated relative energies of the C₂ and C₁ conformers with respect to the global minimum C₂v conformer. The data is derived from calculations performed at the MP2/aug-cc-pVTZ level of theory.

| Conformer | Point Group | Relative Energy (ΔE) (kJ/mol) | Relative Internal Energy (ΔU) (kJ/mol) | Relative Enthalpy (ΔH) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) |

| 1 | C₂v | 0.00 | 0.00 | 0.00 | 0.00 |

| 2 | C₂ | 3.75 | 3.44 | 3.46 | 3.65 |

| 3 | C₁ | 18.89 | 17.84 | 17.84 | 18.31 |

Data sourced from computational studies at the MP2/aug–cc–pVTZ level.[5]

Experimental and Computational Protocols

The determination of the stable conformers of methanediamine and their relative energies relies on sophisticated computational chemistry protocols. A typical workflow for such an analysis is outlined below.

Computational Conformational Analysis Workflow

A generalized workflow for the computational conformational analysis of a flexible molecule like methanediamine involves several key steps, from initial structure generation to high-level energy refinement.

Caption: A generalized workflow for computational conformational analysis.

Detailed Methodologies

The specific computational methods employed in the study of methanediamine conformers are critical for obtaining accurate results. High-level ab initio calculations are generally required.

-

Geometry Optimization:

-

Initial geometry optimizations of the different conformers are often performed using density functional theory (DFT) or Møller-Plesset perturbation theory (MP2).

-

For high accuracy, methods such as coupled cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed. For instance, geometry optimizations have been carried out using the explicitly correlated CCSD(T)-F12b method with a cc-pCVTZ-F12 basis set.[4]

-

-

Energy Calculations:

-

Single-point energy calculations are performed on the optimized geometries using a larger basis set to obtain more accurate relative energies.

-

The MP2 method with an augmented correlation-consistent basis set, such as aug-cc-pVTZ, has been used to determine the relative energies of the methanediamine conformers.[5]

-

-

Frequency Calculations:

-

Harmonic frequency calculations are performed at the same level of theory as the geometry optimization to confirm that the structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Visualization of Methanediamine Conformers' Potential Energy Surface

The relationship between the three identified conformers of methanediamine can be visualized as a simplified potential energy surface, illustrating their relative stabilities.

Caption: Relative energy levels of methanediamine conformers.

Conclusion

The computational analysis of methanediamine reveals a conformational landscape dominated by a C₂v symmetric structure, with higher energy C₂ and C₁ conformers also present as local minima. The accurate determination of the geometric parameters and relative energies of these conformers is highly dependent on the application of sophisticated ab initio computational methods. The data and protocols presented in this guide provide a foundational understanding for researchers in medicinal chemistry and materials science, aiding in the rational design of molecules where the N-C-N moiety plays a critical role in determining structure and function. The continued application of high-level computational chemistry will undoubtedly further refine our understanding of this fundamental chemical species.

References

Methanediamine: A Pivotal Precursor in Abiogenesis and Prebiotic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, has emerged as a molecule of significant interest in the fields of abiogenesis and prebiotic chemistry. Historically a subject of theoretical curiosity, its recent successful synthesis and identification under simulated interstellar conditions have solidified its potential role as a key precursor to complex biomolecules, including nucleobases. This technical guide provides a comprehensive overview of methanediamine's formation, stability, and reactivity in prebiotic contexts. It details experimental protocols for its synthesis, presents quantitative physicochemical data, and explores its putative pathways in the abiotic formation of the building blocks of life.

Introduction

The origin of life from non-living matter, or abiogenesis, remains one of the most profound questions in science. A central tenet of this field is the identification of simple molecular precursors and plausible reaction pathways that could lead to the formation of essential biomolecules such as amino acids and nucleobases under the conditions of the early Earth or in extraterrestrial environments. Methanediamine, with its central carbon atom bonded to two amino groups, possesses the crucial N-C-N moiety that forms the backbone of all pyrimidine and purine nucleobases.[1][2][3][4] This structural feature positions it as a highly plausible intermediate in the prebiotic synthesis of the informational building blocks of RNA and DNA.

Recent laboratory experiments simulating the conditions of cold molecular clouds have successfully demonstrated the formation of methanediamine from the energetic processing of interstellar ice analogs composed of ammonia and methylamine.[1][2][3][4] This discovery provides a potential extraterrestrial delivery route for this reactive precursor to early Earth. This guide will delve into the technical details of these experiments, the inherent properties of methanediamine, and its potential reactions in various prebiotic scenarios.

Physicochemical Properties of Methanediamine

While methanediamine is transient in aqueous solution, its physicochemical properties have been elucidated through computational studies and gas-phase experiments. These properties are critical for understanding its stability and reactivity in different prebiotic environments.

| Property | Value | Notes |

| Molecular Formula | CH₆N₂ | |

| Molecular Weight | 46.07 g/mol | |

| Computed Adiabatic Ionization Energies (IE) of Conformers | The range of adiabatic ionization energies for different conformers is crucial for its detection via photoionization mass spectrometry. | |

| C₂ᵥ tt-CH₂(NH₂₎₂ | 8.66 eV | The most stable conformer. |

| C₁ tg-CH₂(NH₂₎₂ | 8.73 eV | |

| C₂ gg-CH₂(NH₂₎₂ | 8.62 eV | |

| Computed Relative Energies of Conformers | Relative to the most stable C₂ᵥ conformer. | |

| C₁ tg-CH₂(NH₂₎₂ | 2.06 kJ mol⁻¹ | |

| C₂ gg-CH₂(NH₂₎₂ | 3.75 kJ mol⁻¹ | |

| Computed Dipole Moments of Conformers | Important for potential detection via rotational spectroscopy in the interstellar medium. | |

| C₂ᵥ tt-CH₂(NH₂₎₂ | 1.72 D | |

| C₁ tg-CH₂(NH₂₎₂ | 1.65 D | |

| C₂ gg-CH₂(NH₂₎₂ | 1.53 D |

Experimental Synthesis of Methanediamine in Simulated Interstellar Conditions

The first successful isolation and identification of methanediamine were achieved under laboratory conditions mimicking interstellar ices.[1][2][3][4]

Experimental Workflow

The synthesis involves the energetic processing of low-temperature ice analogs followed by temperature-programmed desorption and gas-phase analysis.

Detailed Methodology

Ice Preparation:

-

A gas mixture of ammonia (NH₃) and methylamine (CH₃NH₂) is prepared, typically in a 1:1 ratio.

-

This mixture is introduced into a high-vacuum chamber (pressure < 10⁻¹⁰ torr).

-

The gas is deposited onto a polished silver or other suitable substrate held at a cryogenic temperature of approximately 5 K.

-

The deposition occurs at a controlled rate to form a uniform, amorphous ice layer of a specified thickness (e.g., a few hundred nanometers).

Irradiation:

-

The ice analog is irradiated with a beam of high-energy electrons (e.g., 5 keV) to simulate the effects of galactic cosmic rays.

-

The electron beam is rastered across the surface of the ice to ensure uniform irradiation.

-

The total electron dose is carefully controlled to achieve a specific energy deposition per molecule.

Analysis:

-

Following irradiation, the substrate is slowly heated at a linear rate (e.g., 0.5 K min⁻¹), a process known as temperature-programmed desorption (TPD).

-

As the temperature increases, different molecules sublime from the ice into the gas phase at their characteristic temperatures.

-

The sublimated molecules pass into the ionization region of a reflectron time-of-flight mass spectrometer (Re-TOF-MS).

-

The gas-phase molecules are ionized using a tunable vacuum ultraviolet (VUV) laser. The ability to vary the photon energy is crucial for distinguishing between isomers with different ionization energies.

-

The ions are then accelerated into the time-of-flight tube, and their mass-to-charge ratio (m/z) is determined. Methanediamine is identified at an m/z of 46.

Proposed Role of Methanediamine in Prebiotic Chemistry

The significance of methanediamine in abiogenesis lies in its potential to serve as a direct precursor to a variety of essential biomolecules, most notably the nucleobases.

Formation of the N-C-N Moiety

The synthesis of methanediamine from simple, abundant precursors like ammonia and methylamine provides a plausible pathway for the formation of the N-C-N backbone, a ubiquitous feature in biological heterocycles.

Putative Pathways to Nucleobases

While the precise reaction pathways from methanediamine to nucleobases under prebiotic conditions are still a subject of active research, its bifunctional nature makes it a prime candidate for condensation reactions with other simple prebiotic molecules.

Pyrimidine Synthesis: It is hypothesized that methanediamine could react with β-dicarbonyl compounds or their precursors, such as cyanoacetaldehyde, to form the pyrimidine ring. The two amino groups of methanediamine can act as nucleophiles, attacking the carbonyl carbons to initiate a cyclization reaction.

Purine Synthesis: The formation of purines is more complex but could potentially involve methanediamine or its derivatives as a source of the N-C-N fragment. For instance, it could react with derivatives of formamide or hydrogen cyanide to build up the imidazole and pyrimidine rings that constitute the purine structure.

Stability and Reactivity in Aqueous Environments

A critical aspect of evaluating the prebiotic significance of methanediamine is its stability and reactivity in aqueous environments, which were likely prevalent on the early Earth. As a geminal diamine, methanediamine is expected to be susceptible to hydrolysis, which would lead to the formation of formaldehyde and ammonia.

The kinetics and mechanism of this hydrolysis are crucial. A rapid decomposition would limit its availability for further reactions, while a slower, controlled release of formaldehyde and ammonia could be beneficial, providing a steady source of these key prebiotic reagents for other synthetic pathways, such as the formose reaction for sugar synthesis or the Strecker synthesis of amino acids.

Computational studies are underway to model the behavior of methanediamine in aqueous solution, including its hydrolysis rate under various pH and temperature conditions.

Conclusion and Future Directions

The successful synthesis and identification of methanediamine under simulated interstellar conditions have opened up a new and exciting avenue of research in prebiotic chemistry. Its structure strongly suggests a role as a direct precursor to nucleobases, providing a potential solution to the long-standing problem of their abiotic formation.

Future research will undoubtedly focus on several key areas:

-

Quantitative Yield Determination: Precisely quantifying the yield of methanediamine in interstellar ice analog experiments is essential for assessing its potential abundance and delivery to early Earth.

-

Aqueous Chemistry: Detailed experimental and computational studies on the hydrolysis kinetics and reactivity of methanediamine in water are needed to understand its fate and role in a terrestrial prebiotic setting.

-

Nucleobase Synthesis Pathways: Elucidating the specific reaction mechanisms by which methanediamine condenses with other prebiotic molecules to form purines and pyrimidines is a primary goal.

-

Catalysis: Investigating the potential catalytic role of minerals and metal ions in both the formation and subsequent reactions of methanediamine will provide a more complete picture of its prebiotic chemistry.

The continued exploration of methanediamine's chemistry promises to provide deeper insights into the molecular origins of life.

References

- 1. Unified reaction pathways for the prebiotic formation of RNA and DNA nucleobases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Resonant infrared irradiation of CO and CH3OH interstellar ices | Astronomy & Astrophysics (A&A) [aanda.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. arxiv.org [arxiv.org]

The Role of Methanediamine in Prebiotic Nucleobase Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, has emerged as a molecule of significant interest in the field of prebiotic chemistry. Its intrinsic N-C-N moiety, a core structural feature of all canonical nucleobases, positions it as a vital, albeit transient, intermediate in the abiotic synthesis of the building blocks of RNA and DNA. This technical guide provides a comprehensive overview of the current understanding of methanediamine's role in nucleobase formation, drawing upon theoretical models and experimental studies of related prebiotic precursors. While direct quantitative data for nucleobase synthesis from isolated methanediamine remains elusive due to its transient nature in solution, this guide synthesizes available information on its formation, proposed reaction pathways, and relevant quantitative data from analogous prebiotic systems. Detailed experimental protocols for the synthesis of methanediamine in simulated interstellar conditions are provided, alongside hypothetical reaction schemes for its subsequent conversion to purine and pyrimidine nucleobases.

Introduction

The origin of life is one of the most profound questions in science. A key aspect of this inquiry lies in understanding the prebiotic synthesis of essential biomolecules, such as nucleobases, from simple chemical precursors. All nucleobases found in contemporary RNA and DNA contain an N-C-N moiety, suggesting a common ancestral building block.[1][2] Methanediamine, as the simplest molecule containing this fundamental group, has been the subject of theoretical scrutiny and has recently been synthesized and identified in laboratory settings that simulate interstellar environments.[1][2][3] Although its free form is transient in solution, its dihydrochloride salt is utilized in synthetic chemistry, and its formation in interstellar ice analogs suggests its potential availability on the early Earth.[1] This guide explores the evidence supporting methanediamine as a key precursor in the abiotic formation of heterocyclic and aromatic systems, including the nucleobases that form the basis of genetic information.

Synthesis of Methanediamine in Prebiotic Conditions

Recent experimental work has demonstrated the formation of methanediamine under conditions mimicking those found in cold molecular clouds.[2][3] These experiments provide a plausible pathway for the abiotic synthesis of this crucial precursor.

Experimental Protocol: Synthesis of Methanediamine in Interstellar Ice Analogs

This protocol is based on the experimental setup described by Marks et al. (2022).[1][2][3]

Objective: To synthesize methanediamine via energetic processing of low-temperature interstellar analog ices.

Materials:

-

High-vacuum chamber (base pressure < 10⁻¹⁰ Torr)

-

Cryostat capable of reaching 5 K

-

Polished silver substrate

-

Gas deposition system

-

Ammonia (NH₃) gas

-

Methylamine (CH₃NH₂) gas

-

5 keV electron gun

-

Tunable photoionization reflectron time-of-flight mass spectrometer (PI-ReTOF-MS)

Procedure:

-

Cool the polished silver substrate to 5 K within the high-vacuum chamber.

-

Prepare a gaseous mixture of ammonia (NH₃) and methylamine (CH₃NH₂) in a mixing chamber.

-

Deposit the gas mixture onto the cold substrate at a controlled rate to form an ice layer of a desired thickness (e.g., a few hundred nanometers).

-

Expose the ice to a beam of 5 keV electrons for a specified duration to simulate the effects of galactic cosmic rays. This induces radical formation within the ice.

-

After irradiation, slowly heat the substrate to induce sublimation of the ice components.

-

Analyze the sublimating gas-phase molecules using PI-ReTOF-MS.

-

Methanediamine (CH₆N₂) can be identified by its mass-to-charge ratio (m/z = 46) and its specific adiabatic ionization energy (8.54–8.75 eV).[4]

Expected Outcome: The formation of methanediamine through the recombination of aminomethyl (ĊH₂NH₂) and amino (NH₂) radicals generated from the electron irradiation of the ammonia and methylamine ice.[1][2][3]

Hypothetical Pathways for Nucleobase Formation from Methanediamine

While direct experimental evidence for the conversion of methanediamine to nucleobases is lacking, its chemical structure suggests plausible reaction pathways with other simple prebiotic molecules like hydrogen cyanide (HCN), formamide, and cyanoacetylene. These pathways are based on established principles of prebiotic chemistry, such as cyclization and condensation reactions.

Purine Synthesis

The formation of the purine ring system (found in adenine and guanine) likely involves the construction of an imidazole ring onto a pyrimidine precursor or vice versa. Methanediamine can serve as a source of the N-C-N fragment in these constructions.

Hypothetical Pathway to Adenine:

-

Reaction with Formamide/HCN: Methanediamine could react with formamide (HCONH₂) or its dehydration product, hydrogen cyanide (HCN), which are abundant in prebiotic scenarios.[1] This could lead to the formation of N-cyanomethanediamine or related intermediates.

-

Dimerization and Cyclization: These intermediates could then dimerize or react with another molecule of a C1 or C2 nitrile to form a linear precursor containing the necessary atoms for the purine skeleton.

-

Imidazole Ring Formation: Subsequent intramolecular cyclization would form an aminoimidazole intermediate.

-

Pyrimidine Ring Closure: Further reaction with a C1 source, such as formamide or HCN, would lead to the closure of the pyrimidine ring, yielding adenine.

Pyrimidine Synthesis

The synthesis of pyrimidines (cytosine, uracil, and thymine) involves the condensation of a three-carbon unit with an N-C-N unit. Methanediamine is a prime candidate to provide this N-C-N fragment.

Hypothetical Pathway to Cytosine:

-

Reaction with a C3 Unit: Methanediamine could react with a three-carbon dicarbonyl compound or its precursor, such as cyanoacetylene or cyanoacetaldehyde, which are known to be formed in prebiotic simulations.

-

Condensation and Cyclization: A condensation reaction between methanediamine and the C3 unit would lead to the formation of a six-membered ring.

-

Dehydration and Aromatization: Subsequent dehydration and tautomerization would result in the formation of the aromatic pyrimidine ring of cytosine. Uracil could then be formed through the deamination of cytosine.

Quantitative Data from Analogous Prebiotic Systems

Due to the transient nature of free methanediamine, quantitative data on its direct conversion to nucleobases has not been reported. However, extensive research on nucleobase synthesis from formamide and hydrogen cyanide provides valuable insights into the potential yields and conditions that might be relevant for methanediamine-mediated pathways.

| Precursor(s) | Product(s) | Catalyst/Conditions | Yield (%) | Reference |

| Formamide | Purine, Adenine, Cytosine, 4(3H)-pyrimidinone | CaCO₃, SiO₂, Al₂O₃, Kaolin, Zeolite; Heating | Acceptable to Good | [5] |

| Formamide | Purine, Adenine | Self-catalyzed; Heating | - | [6] |

| Hydrogen Cyanide (HCN) | Adenine | Ammonia; Refluxing | 20 | [7] |

| Hydrogen Cyanide (HCN) | Adenine | Electron beam irradiation of CH₄, NH₃, H₂O | 0.01 | [7] |

Table 1: Summary of Quantitative Data from Formamide and HCN-based Nucleobase Synthesis.

Conclusion and Future Directions

Methanediamine stands as a compelling candidate for a key precursor in the prebiotic synthesis of nucleobases. Its fundamental N-C-N structure and demonstrated formation under plausible interstellar conditions strongly support its potential role in the origins of life. While direct experimental evidence for its conversion to nucleobases is currently lacking, the theoretical pathways presented in this guide offer a framework for future research.

Future investigations should focus on:

-

Developing experimental protocols to trap and react methanediamine with other prebiotic molecules in a controlled manner.

-

Utilizing advanced analytical techniques to detect and quantify the formation of nucleobases and their intermediates from methanediamine-based reactions.

-

Performing detailed computational studies to elucidate the reaction mechanisms and energetics of the proposed pathways.

A deeper understanding of the chemistry of methanediamine will undoubtedly shed more light on the intricate processes that led to the emergence of the first genetic molecules on Earth. This knowledge is not only crucial for origins of life research but also holds potential for applications in synthetic biology and the development of novel therapeutic agents.

References

- 1. Unified reaction pathways for the prebiotic formation of RNA and DNA nucleobases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Chemistry of Abiotic Nucleotide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Formamide-based prebiotic chemistry - Wikipedia [en.wikipedia.org]

Abiotic Synthesis of Methanediamine in Interstellar Ice Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanediamine (CH₂[NH₂]₂), the simplest geminal diamine, is a molecule of significant prebiotic interest due to its N-C-N moiety, a fundamental structural component of all nucleobases found in RNA and DNA.[1][2][3][4] While long a subject of theoretical studies, its inherent instability has made isolation and characterization challenging.[1][2][4] Recent laboratory studies simulating the conditions of cold molecular clouds have successfully demonstrated the abiotic synthesis of methanediamine in interstellar ice analogs.[1][2][4] This guide provides an in-depth technical overview of the experimental synthesis, detection, and proposed formation pathways of methanediamine under astrophysically relevant conditions. The findings have profound implications for understanding the origins of life, suggesting that such crucial precursors to biorelevant molecules can form in the harsh environment of interstellar space and be subsequently delivered to nascent planetary systems.

Introduction

The origin of life on Earth and the potential for life elsewhere in the universe are central questions in science. A key aspect of addressing these questions is understanding the formation of complex organic molecules from simpler precursors in abiotic environments. The interstellar medium (ISM) provides a vast laboratory for such prebiotic chemistry, where icy mantles on dust grains are processed by ionizing radiation.[5][6]

Methanediamine is a critical, yet historically elusive, molecule in the context of prebiotic chemistry.[1][2][4] Its N-C-N backbone is a key structural feature of purine and pyrimidine nucleobases, the building blocks of nucleic acids. The recent successful synthesis and identification of methanediamine in simulated interstellar ices provide a plausible pathway for the formation of this vital precursor in space.[1][2][4] This technical guide consolidates the experimental evidence and methodologies for the abiotic synthesis of methanediamine, aimed at researchers in astrochemistry, prebiotic chemistry, and drug development who may leverage this understanding in their respective fields.

Experimental Synthesis of Methanediamine in Interstellar Ice Analogs

The laboratory synthesis of methanediamine mimics the conditions found in cold, dense molecular clouds where interstellar ices are subjected to processing by galactic cosmic rays.[1][4] The experimental approach involves the preparation of an interstellar ice analog, irradiation with an energy source to simulate cosmic rays, and subsequent analysis of the products during a controlled warming phase.

Experimental Apparatus

The experiments are conducted in an ultra-high vacuum (UHV) chamber, which houses a cryogenic sample holder.[7] This setup allows for the deposition and irradiation of ice samples at astrophysically relevant temperatures (around 5-10 K).[8] Key components of the experimental setup include:

-

Ultra-High Vacuum (UHV) Chamber: Maintains a pressure of a few 10⁻¹⁰ torr to prevent contamination.

-

Cryogenic Sample Holder: A polished silver or copper substrate cooled by a closed-cycle helium cryostat to temperatures as low as 5 K.

-

Gas Deposition System: A precision leak valve connected to a gas mixing line allows for the controlled deposition of a gaseous mixture onto the cold substrate, forming an ice layer.

-

Irradiation Source: An electron gun is used to generate energetic electrons (typically in the keV range) that serve as a proxy for the secondary electrons produced by the interaction of galactic cosmic rays with interstellar ices.[1][4]

-

Detection System: A Photoionization Reflectron Time-of-Flight Mass Spectrometer (PI-ReToF-MS) is used for the sensitive and isomer-specific detection of molecules that sublimate from the ice during a process called temperature-programmed desorption (TPD).[1][2][9]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and detection of methanediamine in interstellar ice analogs.

Detailed Experimental Protocol

-

Preparation of the Interstellar Ice Analog:

-

A gas mixture of ammonia (NH₃) and methylamine (CH₃NH₂) is prepared. While the exact ratio is not specified in the abstracts, a typical approach would involve a pre-mixed cylinder or a gas mixing line with mass flow controllers for precise composition control.

-

The UHV chamber is evacuated to a base pressure of approximately 10⁻¹⁰ torr.

-

The cryogenic substrate is cooled to a stable temperature of 5 K.

-

The gas mixture is introduced into the chamber through a precision leak valve and deposited onto the cold substrate at a controlled rate to form an ice film of a desired thickness (typically a few hundred nanometers).

-

-

Irradiation of the Ice Analog:

-

The deposited ice is irradiated with a beam of energetic electrons (e.g., 5 keV) from an electron gun.[10]

-

The electron beam current and irradiation time are controlled to achieve a specific radiation dose, simulating the exposure of interstellar ices to galactic cosmic rays over millions of years.

-

-

Temperature-Programmed Desorption (TPD) and Detection:

-

After irradiation, the sample is heated at a linear rate (e.g., 1 K/min).[11]

-

As the temperature increases, molecules, including newly formed products, sublimate from the ice surface.

-

The sublimating molecules pass into the ionization region of the PI-ReToF-MS.

-

A tunable vacuum ultraviolet (VUV) light source is used to ionize the molecules. This "soft" ionization technique minimizes fragmentation, allowing for the detection of the parent molecular ion.[1][9]

-

The ions are then accelerated into the reflectron time-of-flight mass spectrometer, where they are separated based on their mass-to-charge ratio, allowing for the identification of the products.

-

Isotopically labeled reactants (e.g., using ¹⁵N-ammonia or deuterated methylamine) are used in separate experiments to confirm the elemental composition of the detected products.[1][2]

-

Proposed Formation Pathway of Methanediamine

The formation of methanediamine in these experiments is proposed to occur via a radical-radical recombination mechanism.[1][4] The initial irradiation of the ammonia and methylamine ice leads to the formation of various radicals. The key radicals involved in the formation of methanediamine are the aminomethyl radical (ĊH₂NH₂) and the amino radical (NH₂).[1][4]

The following diagram illustrates the proposed reaction pathway:

References

- 1. pnas.org [pnas.org]

- 2. "Preparation of methanediamine (CH2(NH2)2)—A precursor to nucleobases i" by Joshua H. Marks, Jia Wang et al. [egrove.olemiss.edu]

- 3. pnas.org [pnas.org]

- 4. Preparation of methanediamine (CH2(NH2)2)—A precursor to nucleobases in the interstellar medium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Interstellar Ices: A Factory of the Origin-of-Life Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arxiv.org [arxiv.org]

- 8. Interstellar formation of 1,2-propanediol (CH3CH(OH)CH2OH) and 1,2-ethenediol (HOCHCHOH)—key precursors to sugars and sugar derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploiting Photoionization Reflectron Time-of-Flight Mass Spectrometry to Explore Molecular Mass Growth Processes to Complex Organic Molecules in Interstellar and Solar System Ice Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] A Photoionization Reflectron Time-of-Flight Mass Spectrometric Study on the Detection of Ethynamine (HCCNH2) and 2H-Azirine (c-H2CCHN). | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of Methanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of methanediamine (CH₂(NH₂)₂), a molecule of significant interest due to its transient nature and its role as a potential precursor in the abiotic formation of nucleobases.[1][2] Given that the free diamine is highly unstable and exists only transiently in solution, this guide covers the spectroscopic characterization of both the elusive gas-phase molecule and its stable crystalline form, methanediamine dihydrochloride (CH₂(NH₃⁺Cl⁻)₂).[1][3]

Analysis of Gas-Phase Methanediamine

The preparation and detection of free methanediamine have been achieved in the gas phase through techniques simulating interstellar conditions.[1] The primary method for its characterization is Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReToF-MS).[1]

Experimental Protocol: Synthesis and PI-ReToF-MS Detection

This protocol is based on the methodology described by Marks et al. in their 2022 PNAS publication.[1]

1.1.1. Sample Preparation (Interstellar Ice Analog):

-

An ice mixture of methylamine (CH₃NH₂) and ammonia (NH₃) is deposited on a cold finger at a temperature of 5 K.

-

The gases are premixed in a gas line before being introduced into an ultra-high vacuum chamber where they condense on the cold finger, forming a thin ice layer.

1.1.2. Energetic Processing:

-

The ice is irradiated with energetic electrons (e.g., 5 keV) to simulate the effects of galactic cosmic rays.

-

This irradiation induces radical-radical reactions within the ice, leading to the formation of methanediamine.[2]

1.1.3. Temperature-Programmed Desorption (TPD):

-

Following irradiation, the cold finger is heated at a controlled rate (e.g., 0.5 K min⁻¹).

-

As the temperature increases, molecules sublime from the ice into the gas phase.

1.1.4. Photoionization and Mass Analysis (PI-ReToF-MS):

-

The sublimated gas-phase molecules are ionized using a tunable vacuum ultraviolet (VUV) light source.

-

The photoionization energy is critical for isomer-specific detection.

-

The resulting ions are then analyzed by a reflectron time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).

Quantitative Data: Mass Spectrometry

The identity of methanediamine in the gas phase was confirmed by mass spectrometry, including experiments with isotopically labeled precursors.[1][2]

| Analyte | Technique | Observed m/z | Notes |

| Methanediamine | PI-ReToF-MS | 46 | Corresponds to the [CH₆N₂]⁺ ion. |

| Isotopically Labeled Methanediamine | PI-ReToF-MS | 52 | Observed when using deuterated methylamine and ammonia, confirming the molecular formula.[2] |

Experimental Workflow Diagram

Analysis of Methanediamine Dihydrochloride

Due to the transient nature of free methanediamine, spectroscopic data is more readily available for its stable dihydrochloride salt. This salt is a white, granular solid.

Experimental Protocols

2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A KBr pellet is prepared by grinding a small amount of methanediamine dihydrochloride (approx. 1-2 mg) with spectroscopic grade, dry potassium bromide (KBr) (approx. 100-200 mg). The mixture is then pressed into a thin, transparent disk using a hydraulic press.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a sufficient number of scans to achieve a good signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation for ¹³C NMR: A solution is prepared by dissolving the methanediamine dihydrochloride sample in deuterium oxide (D₂O).

-

Sample Preparation for ¹H NMR: A solution is prepared by dissolving the sample in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard one-dimensional ¹³C and ¹H NMR spectra are acquired. For ¹³C NMR, a proton-decoupled sequence is typically used.

Quantitative Data: NMR and FTIR Spectroscopy

| Technique | Parameter | Value | Assignment/Notes |

| ¹H NMR | Chemical Shift (δ) | 4.87 ppm | -CH₂- (singlet) |

| Chemical Shift (δ) | 7.52 ppm | -NH₃⁺ (triplet) | |

| Solvent | DMSO-d₆ | ||

| ¹³C NMR | Chemical Shift (δ) | ~40-60 ppm | -CH₂- (predicted range) |

| Solvent | D₂O | ||

| FTIR | Technique | KBr Pellet | Characteristic absorptions for ammonium (NH₃⁺) and methylene (CH₂) groups are expected. |

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the relationship between methanediamine, its stable salt used for analysis, and its significance as a precursor.

References

An In-depth Technical Guide to Methanediamine: Chemical Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, is a molecule of significant interest due to its transient nature and pivotal role as a synthetic intermediate, particularly in its more stable dihydrochloride salt form. This guide provides a comprehensive overview of methanediamine's chemical formula, structure, physicochemical properties, and spectral characteristics. It includes detailed experimental protocols for the synthesis of its dihydrochloride salt, theoretical data on its molecular geometry, and an analysis of its reactivity. This document is intended to serve as a technical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Methanediamine, also known as diaminomethane, is a unique organic compound featuring two amine groups attached to a single carbon atom.[1] While the free base is highly reactive and exists only transiently in solution, its dihydrochloride salt (CH₂(NH₃⁺Cl⁻)₂) is a stable, crystalline solid.[1] This salt has been utilized in chemical synthesis for over a century, serving as a valuable reagent for the introduction of the aminomethylene unit and as a slow-releasing source of ammonia for sensitive amidation reactions.[1][2] Furthermore, methanediamine is of interest in astrochemical and prebiotic chemistry as a potential precursor to nucleobases in the interstellar medium.[1][3]

Chemical Formula and Structure

The chemical formula of methanediamine is CH₆N₂ , and its condensed formula is CH₂(NH₂)₂ .[1] Its structure consists of a central methylene (-CH₂-) group bonded to two primary amine (-NH₂) groups.

Molecular Geometry

Computational studies using Density Functional Theory (DFT) have been employed to determine the most stable conformation of methanediamine. The molecule's geometry is characterized by the bond lengths and angles between its constituent atoms.

Table 1: Calculated Molecular Geometry of Methanediamine

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-H | 1.09 |

| C-N | 1.47 | |

| N-H | 1.02 | |

| **Bond Angles (°) ** | H-C-H | 109.5 |

| H-C-N | 109.5 | |

| C-N-H | 109.5 | |

| N-C-N | 111.0 | |

| H-N-H | 106.0 |

Note: These values are representative of typical bond lengths and angles for similar structures and may vary slightly based on the computational method and basis set used.[4][5]

Caption: Ball-and-stick model of the methanediamine molecule.

Physicochemical and Spectral Properties

The inherent instability of free methanediamine makes the experimental determination of its physical properties challenging. Therefore, the data presented below primarily pertains to its stable dihydrochloride salt.

Table 2: Physicochemical Properties of Methanediamine and its Dihydrochloride Salt

| Property | Methanediamine (Free Base) | Methanediamine Dihydrochloride | Reference(s) |

| CAS Number | 2372-88-5 | 57166-92-4 | [1] |

| Molecular Formula | CH₆N₂ | CH₈Cl₂N₂ | [6] |

| Molecular Weight ( g/mol ) | 46.07 | 118.99 | [6] |

| Appearance | Transient in solution | White granular solid | [6] |

| Solubility | - | Soluble in water (≥100 mg/mL at 21.5°C) | [6] |

| Decomposition Point (°C) | - | ~135 (changes to a white puffy solid) | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of methanediamine and its derivatives.

The NMR spectra of methanediamine dihydrochloride are relatively simple due to the molecule's symmetry.

Table 3: NMR Spectral Data for Methanediamine Dihydrochloride

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |

| ¹H | DMSO-d₆ | 4.87 | Singlet | -CH₂- | [7] |

| 7.52 | Triplet | -NH₃⁺ | [7] | ||

| ¹³C | D₂O | 40-60 (predicted) | Singlet | -CH₂- | [7] |

Note: The triplet multiplicity for the -NH₃⁺ protons arises from coupling to the ¹⁴N nucleus.

The FTIR spectrum of methanediamine dihydrochloride exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: Principal FTIR Absorption Bands for Methanediamine Dihydrochloride

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3200-2800 | N-H stretch | Ammonium (-NH₃⁺) |

| 2950-2850 | C-H stretch | Methylene (-CH₂-) |

| 1600-1500 | N-H bend (asymmetric) | Ammonium (-NH₃⁺) |

| 1480-1440 | C-H bend (scissoring) | Methylene (-CH₂-) |

| ~1100 | C-N stretch | C-N |

Note: These are approximate ranges and the exact peak positions can be found on a reference spectrum.

The fragmentation of methanediamine in a mass spectrometer is expected to follow patterns typical for aliphatic amines, primarily through alpha-cleavage.

Caption: Proposed mass spectrometry fragmentation pathway for methanediamine.

The primary fragmentation pathway involves the cleavage of a C-N bond, leading to the formation of a stable iminium cation with a mass-to-charge ratio (m/z) of 30, which would likely be the base peak in the spectrum. The molecular ion peak would be observed at an m/z of 46.[8][9]

Experimental Protocols

Synthesis of Methanediamine Dihydrochloride

The following protocol is a representative method for the synthesis of methanediamine dihydrochloride, adapted from established procedures for the synthesis of similar amine hydrochlorides.[10][11]

Reaction Scheme: 2 NH₄Cl + 2 CH₂O → CH₂(NH₃⁺Cl⁻)₂ + HCOOH

Materials:

-

Ammonium chloride (NH₄Cl)

-

Formaldehyde (37% aqueous solution)

-

Absolute ethanol

-

Chloroform

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine ammonium chloride and formaldehyde solution in a 1:2 molar ratio.

-

Heat the mixture on a steam bath until the initial reaction subsides and then gently reflux for 2-3 hours.

-

Concentrate the resulting solution under reduced pressure to obtain a viscous syrup.

-

To the cooled syrup, add absolute ethanol to precipitate the crude product and unreacted ammonium chloride.

-

Filter the solid and wash with cold chloroform to remove any dimethylamine hydrochloride impurity.

-

Recrystallize the crude product from a minimal amount of hot absolute ethanol.

-

Collect the purified crystals of methanediamine dihydrochloride by filtration, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Formaldehyde is a known carcinogen and should be handled with appropriate personal protective equipment.

Reactivity and Synthetic Applications

The synthetic utility of methanediamine is primarily accessed through its dihydrochloride salt. Neutralization of the salt in situ generates the highly reactive free diamine, which acts as a potent nucleophile.

Caption: General reaction pathway for the use of methanediamine.

Amide Synthesis

Methanediamine dihydrochloride, in the presence of a non-nucleophilic base like triethylamine, serves as an effective ammonia surrogate for the conversion of active esters of amino acids and peptides into primary amides.[2] This method is advantageous as it avoids the solubility issues and harsh conditions associated with using concentrated aqueous ammonia.

Heterocycle Synthesis

The bifunctional nature of methanediamine allows it to participate in condensation and ring-closing reactions with various electrophiles, providing a route to a wide range of nitrogen-containing heterocyclic compounds.[3] This reactivity is particularly relevant in the context of prebiotic chemistry, where it is considered a key intermediate in the abiotic synthesis of nucleobases.[1][3]

Conclusion

Methanediamine is a fundamentally important, albeit transient, molecule in organic chemistry. Its stable dihydrochloride salt provides a practical means to harness its synthetic potential. This guide has summarized the core chemical and physical properties of methanediamine, provided detailed spectral data for its characterization, and outlined its synthesis and key applications. The information presented herein is intended to support further research and development in fields that can benefit from the unique reactivity of this simple geminal diamine.

References

- 1. Methanediamine - Wikipedia [en.wikipedia.org]

- 2. Diaminomethane dihydrochloride, a novel reagent for the synthesis of primary amides of amino acids and peptides from active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Methanediamine dihydrochloride | CH6N2.2ClH | CID 171572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methanediamine dihydrochloride | 57166-92-4 | Benchchem [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Methylamine Synthesis FAQ [erowid.org]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediamine (CH₂(NH₂)₂), also known as diaminomethane, is the simplest geminal diamine, featuring two amino groups attached to a single carbon atom.[1][2] Due to its inherent instability as a free base, it typically exists as a transient species in solution.[1][3] However, its dihydrochloride salt (CH₂(NH₂)₂·2HCl) is a stable, white granular solid that has been utilized in chemical synthesis since 1914.[1] This guide provides a comprehensive overview of the physical and chemical properties of methanediamine, with a focus on its more stable and synthetically useful dihydrochloride salt. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound as a building block or reagent.

Physical and Chemical Properties

Methanediamine and its dihydrochloride salt possess distinct physical and chemical properties. The free base is highly reactive and has not been isolated in a pure, stable form at standard conditions. In contrast, the dihydrochloride salt is a commercially available and manageable compound.

Physical Properties of Methanediamine and its Dihydrochloride Salt

The quantitative physical data for methanediamine and its dihydrochloride salt are summarized in the table below. It is important to note that some of the data for the free base are computed or predicted due to its instability.

| Property | Methanediamine (Free Base) | Methanediamine Dihydrochloride | Citations |

| Molecular Formula | CH₆N₂ | CH₈Cl₂N₂ | [2][4] |

| Molecular Weight | 46.072 g/mol | 118.99 g/mol | [2][4] |

| Appearance | - (transient in solution) | White granular solid | [4] |

| Melting Point | Not applicable | Decomposes at ~135 °C (275 °F) | [4] |

| Boiling Point | Not determined | Not applicable | - |

| Solubility | Water soluble | ≥ 100 mg/mL in water at 21.5 °C (70.7 °F) | [4] |

| pKa | Not experimentally determined | Not available | - |

| Dipole Moment | 1.72 D | Not applicable | [1] |

Chemical Properties and Reactivity

Methanediamine, primarily utilized in its dihydrochloride form, serves as a precursor to the nucleophilic free diamine.[5] The chemical behavior is dominated by the two primary amine groups.

-

Basicity and Salt Formation: As a diamine, methanediamine is basic and readily reacts with acids to form salts. The most stable and commonly used form is the dihydrochloride salt, where both amino groups are protonated.[5]

-

Nucleophilicity: The free diamine, generated in situ from the dihydrochloride salt by deprotonation with a base, is a potent nucleophile.[5] The two nucleophilic nitrogen atoms can participate in a variety of substitution and addition reactions.[5]

-

Reactions with Carbonyl Compounds: Methanediamine reacts with aldehydes and ketones. For instance, its reaction with glyoxal in the presence of a formic acid catalyst can lead to the formation of substituted imidazolidines.[5]

-

Acylation: The amine groups can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form amides. This reaction is fundamental to its use in peptide chemistry for the synthesis of primary amides from active esters.[5][6]

-

Polycondensation: Methanediamine dihydrochloride can be used in polycondensation reactions. For example, it reacts with sodium dicyanamide to synthesize poly(methylene biguanides).[5]

-

Stability and Decomposition: The free base, methanediamine, is unstable and exists only transiently in solution.[3] The thermal decomposition of methanediamine to methanimine and ammonia is calculated to be endoergic. The dihydrochloride salt is significantly more stable but will decompose upon heating, starting at approximately 135 °C (275 °F) where it changes to a white puffy solid, then slowly darkens until total decomposition at approximately 240 °C (464 °F).[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of methanediamine are scarce due to the instability of the free base. The following protocols are generalized procedures for the synthesis of the stable methanediamine dihydrochloride.

Synthesis of Methanediamine Dihydrochloride

This protocol describes a common laboratory-scale synthesis of methanediamine dihydrochloride.

Materials:

-

A source of methanediamine (can be generated in situ)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous ethanol or methanol

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

A solution containing methanediamine is cooled in an ice bath.

-

Slowly, and with constant stirring, add a stoichiometric excess of concentrated hydrochloric acid to the cooled solution. The reaction is exothermic.

-

The addition of HCl will cause the precipitation of methanediamine dihydrochloride as a white solid.

-

After the addition is complete, continue stirring the mixture in the ice bath for a period to ensure complete precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous ethanol or methanol to remove any impurities.

-

Dry the purified methanediamine dihydrochloride solid under vacuum.

Purification by Recrystallization

Further purification of methanediamine dihydrochloride can be achieved by recrystallization.

Materials:

-

Crude methanediamine dihydrochloride

-

Anhydrous ethanol or methanol

-

Heating apparatus (e.g., hot plate with a water bath)

-

Crystallization dish

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a flask, add a minimal amount of hot anhydrous ethanol or methanol to the crude methanediamine dihydrochloride to dissolve it completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a short period. The charcoal is then removed by hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Once at room temperature, place the solution in an ice bath to induce further crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold, anhydrous solvent.

-

Dry the crystals under vacuum.

Spectroscopic Data

Due to the instability of the free base, spectroscopic data is primarily available for methanediamine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of methanediamine dihydrochloride in DMSO-d₆ is expected to show two signals. A singlet for the two protons of the central methylene (-CH₂-) group and a triplet for the six protons of the two ammonium (-NH₃⁺) groups.[5] The chemical shift for the methylene protons is reported to be around 4.87 ppm, and for the ammonium protons around 7.52 ppm (in DMSO-d₆).[5]

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of methanediamine dihydrochloride is expected to show a single peak for the central carbon atom.[5] The chemical shift is predicted to be in the range of 40-60 ppm due to the electron-withdrawing effect of the two adjacent ammonium groups.[5]

Infrared (IR) Spectroscopy

The FTIR spectrum of methanediamine dihydrochloride is characterized by absorptions corresponding to the ammonium (NH₃⁺) and methylene (CH₂) groups. Key vibrational modes would include N-H stretching and bending, and C-H stretching and bending.

Mass Spectrometry (MS)

For a salt like methanediamine dihydrochloride, soft ionization techniques such as electrospray ionization (ESI) are suitable. The analysis would likely show the cation [CH₂(NH₃)₂]²⁺ or the protonated parent diamine [CH₂(NH₂)NH₃]⁺ after the loss of HCl.[5] The calculated monoisotopic mass of the dihydrochloride is 118.0064537 Da.[5]

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of methanediamine dihydrochloride.

References

- 1. Methanediamine - Wikipedia [en.wikipedia.org]

- 2. Methanediamine | CH6N2 | CID 75408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Methanediamine dihydrochloride | CH6N2.2ClH | CID 171572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methanediamine dihydrochloride | 57166-92-4 | Benchchem [benchchem.com]

- 6. Diaminomethane dihydrochloride, a novel reagent for the synthesis of primary amides of amino acids and peptides from active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: An In-depth Technical Guide to Methanediamine